NAPETA inhibits both RNA-dependent and DNA-dependent DNA polymerase activities of HIV-1 RT with IC50 values of 1.2 and 2.1 μM, respectively []. This inhibition is specific to the RT-associated polymerase activity and doesn't affect the RNase H activity []. Kinetic analyses reveal a non-competitive inhibition mechanism with respect to dTTP (Ki = 1.2 μM) and a mixed linear type inhibition with respect to the RNA.DNA template (Ki = 0.12 μM) []. Gel shift and surface plasmon resonance analyses confirm NAPETA interferes with the formation of the RT.DNA complex by reducing the affinity of RT for DNA, contributing to its inhibitory effect [].
NAPETA shows promising potential as an anti-HIV agent due to its potent inhibition of HIV-1 RT []. Key features contributing to its potential applications include:
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1